N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazoloquinoxaline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions. The reaction often requires heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base like potassium carbonate.
Attachment of the Dichlorophenyl Group: This step typically involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced using a suitable dichlorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazoloquinoxaline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazoloquinoxaline core can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propylquinoxalin-5(4H)-yl)acetamide: Lacks the triazole ring, which may affect its biological activity.
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique due to its combination of a triazoloquinoxaline core with a dichlorophenyl group and a propyl chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H17Cl2N5O2
- Molecular Weight : 430.3 g/mol
- CAS Number : 1260945-94-5
The compound features a triazoloquinoxaline core known for diverse biological activities. The presence of dichlorophenyl and acetamide groups enhances its potential pharmacological properties.
The biological activity of this compound is believed to involve multiple mechanisms:
- DNA Intercalation : The triazoloquinoxaline scaffold can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells.
Antimicrobial Activity
Research indicates that derivatives of triazoloquinoxaline exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
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Cell Line Studies : The compound has been tested against human tumor cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results indicate varying degrees of antiproliferative activity depending on the structural modifications made to the triazoloquinoxaline core .
Cell Line IC50 (µM) HepG2 12.5 HCT-116 8.0 MCF-7 15.0 - Structure–Activity Relationship (SAR) : Modifications such as the introduction of hydrophobic groups have been shown to enhance DNA binding affinity and anticancer activity .
Case Studies
Several studies have highlighted the biological activity of triazoloquinoxaline derivatives:
- Study on Antimicrobial Activity : A study evaluated various triazoloquinoxaline derivatives for their antibacterial properties against drug-resistant strains. The results indicated that certain modifications significantly increased their efficacy .
- Anticancer Evaluation : Another research focused on synthesizing new derivatives and assessing their anticancer activities in vitro. The findings suggested that compounds with dual hydrophobic moieties exhibited superior activity against cancer cell lines compared to those with single moieties .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O2/c1-2-5-17-24-25-19-20(29)26(15-6-3-4-7-16(15)27(17)19)11-18(28)23-12-8-9-13(21)14(22)10-12/h3-4,6-10H,2,5,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMXKNTUOMGJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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